3-Amino-1,1,1-trifluorohexan-2-OL
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Overview
Description
3-Amino-1,1,1-trifluorohexan-2-ol is an organic compound with the molecular formula C6H12F3NO and a molecular weight of 171.16 g/mol. This compound is characterized by the presence of an amino group, a trifluoromethyl group, and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1,1,1-trifluorohexan-2-ol can be achieved through several methods. One common approach involves the reaction of 3-fluorohexan-2-one with ammonia under controlled conditions to introduce the amino group. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1,1,1-trifluorohexan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the amino group can produce primary amines.
Scientific Research Applications
3-Amino-1,1,1-trifluorohexan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-Amino-1,1,1-trifluorohexan-2-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow the compound to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate the activity of enzymes and influence various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1,1,1-trifluoropropan-2-ol: Similar in structure but with a shorter carbon chain.
3-Amino-1,1,1-trifluorobutan-2-ol: Another similar compound with a different carbon chain length.
Uniqueness
3-Amino-1,1,1-trifluorohexan-2-ol is unique due to its specific combination of functional groups and carbon chain length, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C6H12F3NO |
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Molecular Weight |
171.16 g/mol |
IUPAC Name |
3-amino-1,1,1-trifluorohexan-2-ol |
InChI |
InChI=1S/C6H12F3NO/c1-2-3-4(10)5(11)6(7,8)9/h4-5,11H,2-3,10H2,1H3 |
InChI Key |
ARBRDSKDRRVOTN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(C(F)(F)F)O)N |
Origin of Product |
United States |
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